Welcome to the BenchChem Online Store!
molecular formula C10H13NO2 B1215821 Butyl nicotinate CAS No. 6938-06-3

Butyl nicotinate

Cat. No. B1215821
M. Wt: 179.22 g/mol
InChI Key: DQULIMIQTCDUAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07067673B2

Procedure details

An electrically heated tubular reactor with an i. d. of 12 mm was filled with 15 ml (≈15 g) of catalyst prepared according to EP-A-0 352 674, example 1. Over a period of 63 h, a mixture of butyl nicotinate (104 g), water (162 g) and acetic acid (606 g) was metered using a precision pump to the reactor operating at 405° C. From the reaction mixture, 30 g of acetyl pyridine, 3 g of pyridine and 26 g of butyl nicotinate were obtained. This corresponded to a yield of 43% 3-acetylpyridine at a butyl nicotinate conversion of 75% (selectivity 58%). The selectivity of pyridine formation was 5%.
Quantity
3 g
Type
solvent
Reaction Step One
Quantity
104 g
Type
reactant
Reaction Step Two
Name
Quantity
162 g
Type
reactant
Reaction Step Two
Quantity
606 g
Type
reactant
Reaction Step Two
[Compound]
Name
catalyst
Quantity
15 mL
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:9][CH2:10][CH2:11][CH2:12][CH3:13])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[N:4][CH:3]=1.O.[C:15](O)(=[O:17])[CH3:16]>N1C=CC=CC=1>[C:15]([C:3]1[CH:2]=[CH:7][CH:6]=[CH:5][N:4]=1)(=[O:17])[CH3:16].[C:1]([O:9][CH2:10][CH2:11][CH2:12][CH3:13])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[N:4][CH:3]=1

Inputs

Step One
Name
Quantity
3 g
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
104 g
Type
reactant
Smiles
C(C1=CN=CC=C1)(=O)OCCCC
Name
Quantity
162 g
Type
reactant
Smiles
O
Name
Quantity
606 g
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
catalyst
Quantity
15 mL
Type
catalyst
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
CUSTOM
Type
CUSTOM
Details
operating at 405° C

Outcomes

Product
Details
Reaction Time
63 h
Name
Type
product
Smiles
C(C)(=O)C1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 30 g
Name
Type
product
Smiles
C(C1=CN=CC=C1)(=O)OCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 26 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07067673B2

Procedure details

An electrically heated tubular reactor with an i. d. of 12 mm was filled with 15 ml (≈15 g) of catalyst prepared according to EP-A-0 352 674, example 1. Over a period of 63 h, a mixture of butyl nicotinate (104 g), water (162 g) and acetic acid (606 g) was metered using a precision pump to the reactor operating at 405° C. From the reaction mixture, 30 g of acetyl pyridine, 3 g of pyridine and 26 g of butyl nicotinate were obtained. This corresponded to a yield of 43% 3-acetylpyridine at a butyl nicotinate conversion of 75% (selectivity 58%). The selectivity of pyridine formation was 5%.
Quantity
3 g
Type
solvent
Reaction Step One
Quantity
104 g
Type
reactant
Reaction Step Two
Name
Quantity
162 g
Type
reactant
Reaction Step Two
Quantity
606 g
Type
reactant
Reaction Step Two
[Compound]
Name
catalyst
Quantity
15 mL
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:9][CH2:10][CH2:11][CH2:12][CH3:13])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[N:4][CH:3]=1.O.[C:15](O)(=[O:17])[CH3:16]>N1C=CC=CC=1>[C:15]([C:3]1[CH:2]=[CH:7][CH:6]=[CH:5][N:4]=1)(=[O:17])[CH3:16].[C:1]([O:9][CH2:10][CH2:11][CH2:12][CH3:13])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[N:4][CH:3]=1

Inputs

Step One
Name
Quantity
3 g
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
104 g
Type
reactant
Smiles
C(C1=CN=CC=C1)(=O)OCCCC
Name
Quantity
162 g
Type
reactant
Smiles
O
Name
Quantity
606 g
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
catalyst
Quantity
15 mL
Type
catalyst
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
CUSTOM
Type
CUSTOM
Details
operating at 405° C

Outcomes

Product
Details
Reaction Time
63 h
Name
Type
product
Smiles
C(C)(=O)C1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 30 g
Name
Type
product
Smiles
C(C1=CN=CC=C1)(=O)OCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 26 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.